molecular formula C31H47N3O6 B1674064 L-739594 CAS No. 156879-13-9

L-739594

Cat. No.: B1674064
CAS No.: 156879-13-9
M. Wt: 557.7 g/mol
InChI Key: LQBLSQUSWJJCSP-UHFFFAOYSA-N
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Description

L-739594 is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of L-739594 involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the furan and isoquinoline derivatives, followed by their coupling through carbamate formation. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts, controlling temperature, and employing purification techniques like chromatography.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and protein binding.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.

    Industry: The compound’s stability and reactivity make it useful in industrial processes, such as the production of pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of L-739594 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

L-739594 can be compared to other similar compounds, such as:

    Isoquinoline derivatives: These compounds share a similar core structure but differ in their functional groups and side chains.

    Carbamates: Compounds with carbamate groups exhibit similar reactivity and can undergo similar chemical reactions.

    Furan derivatives: These compounds have a furan ring and may share some chemical properties with the target compound.

Properties

CAS No.

156879-13-9

Molecular Formula

C31H47N3O6

Molecular Weight

557.7 g/mol

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C31H47N3O6/c1-31(2,3)33-28(36)25-16-21-11-7-8-12-22(21)17-34(25)18-26(35)24(15-20-9-5-4-6-10-20)32-30(37)40-27-19-39-29-23(27)13-14-38-29/h4-6,9-10,21-27,29,35H,7-8,11-19H2,1-3H3,(H,32,37)(H,33,36)/t21-,22+,23-,24-,25-,26+,27-,29+/m0/s1

InChI Key

LQBLSQUSWJJCSP-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)OC4COC5C4CCO5)O

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)O[C@H]4CO[C@@H]5[C@H]4CCO5)O

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)OC4COC5C4CCO5)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L 739594;  L-739594;  L739594;  L-739,594;  L 739,594;  L739,594; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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